ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H21F3N4O4S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has demonstrated potent antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s unique structure and sulfur-containing moiety contribute to its antifungal activity. Further studies are needed to optimize its formulation and assess its clinical potential .
- The trifluoromethyl-substituted triazole ring in this compound has attracted interest in cancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cell division and inducing apoptosis. Researchers are exploring its mechanism of action and evaluating its potential as an adjunct therapy or chemopreventive agent .
- Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits anti-inflammatory properties. It modulates inflammatory pathways, potentially making it useful in conditions such as rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies have shown promising results, but clinical trials are necessary for validation .
- Researchers have explored the insecticidal potential of this compound. Its triazole-thioether scaffold may disrupt insect nervous systems, leading to paralysis or death. Investigations focus on its selectivity, safety, and environmental impact as a potential insecticide or pest control agent .
- Some studies indicate that ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate possesses antiviral activity. It may inhibit viral replication by targeting specific enzymes or viral proteins. Researchers are exploring its effectiveness against RNA and DNA viruses, including herpesviruses and influenza viruses .
- The sulfur atom in the thioether group can act as a chelating agent, binding to metal ions. Researchers have investigated its potential for heavy metal detoxification or metal-based drug delivery systems. Understanding its coordination chemistry is crucial for practical applications .
- Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits interesting photophysical behavior. Its absorption and emission spectra make it suitable for fluorescence-based assays or imaging applications. Researchers explore its use as a fluorescent probe or sensor .
Antifungal Activity
Anticancer Potential
Anti-Inflammatory Effects
Insecticidal Activity
Antiviral Properties
Metal Ion Chelation
Photophysical Properties
properties
IUPAC Name |
ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4S/c1-3-33-19(30)13-34-21-28-27-18(12-26-20(31)14-7-9-17(32-2)10-8-14)29(21)16-6-4-5-15(11-16)22(23,24)25/h4-11H,3,12-13H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCGDRABANYYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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